molecular formula C11H10N4 B135213 2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole CAS No. 157520-05-3

2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole

Cat. No.: B135213
CAS No.: 157520-05-3
M. Wt: 198.22 g/mol
InChI Key: PERGCXIHQRTBPO-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-imidazole-4-carboxaldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-imidazole: Similar in structure but lacks the benzimidazole ring.

    5-methyl-2-phenyl-1H-imidazole: Contains a phenyl group instead of the benzimidazole ring.

    1H-benzo[d]imidazole: Lacks the imidazole ring.

Uniqueness

2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole is unique due to the presence of both imidazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-7-10(13-6-12-7)11-14-8-4-2-3-5-9(8)15-11/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERGCXIHQRTBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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